REACTION_SMILES
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[C:13](=[O:14])([O-:15])[O-:16].[CH2:9]([CH:10]=[CH2:11])[Br:12].[K+:17].[K+:18].[NH2:1][c:2]1[n:3][nH:4][cH:5][c:6]1[C:7]#[N:8].[O:19]=[CH:20][N:21]([CH3:22])[CH3:23]>>[NH2:1][c:2]1[n:3]([CH2:11][CH:10]=[CH2:9])[n:4][cH:5][c:6]1[C:7]#[N:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCBr
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c[nH]nc1N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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C=CCn1ncc(C#N)c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |